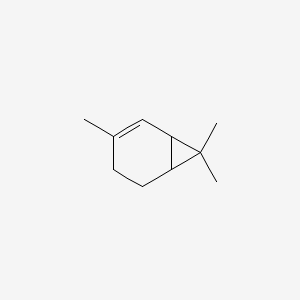

(+)-2-Carene

描述

(+)-2-Carene is a bicyclic monoterpene that is naturally found in the essential oils of various plants, including pine and cedar. It is known for its distinctive sweet and pungent aroma, which makes it a valuable component in the fragrance and flavor industries. This compound is also of interest due to its potential therapeutic properties and applications in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (+)-2-Carene can be achieved through several methods. One common approach involves the cyclization of myrcene, a linear monoterpene, under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or aluminum chloride to facilitate the cyclization process. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is primarily obtained through the distillation of turpentine oil, which is a byproduct of the paper and pulp industry. Turpentine oil contains a mixture of monoterpenes, including this compound, which can be separated and purified through fractional distillation. This method allows for the large-scale production of this compound for commercial use.

化学反应分析

Types of Reactions

(+)-2-Carene undergoes various chemical reactions, including:

Oxidation: When exposed to oxidizing agents such as potassium permanganate or ozone, this compound can be converted into carenone and other oxygenated derivatives.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, resulting in the formation of dihydrocarene.

Substitution: Halogenation reactions, such as chlorination or bromination, can occur at the double bond of this compound, leading to the formation of halogenated carenes.

Common Reagents and Conditions

Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.

Reduction: Hydrogen gas with metal catalysts like palladium or platinum.

Substitution: Halogens (chlorine, bromine) in the presence of light or a catalyst.

Major Products Formed

Oxidation: Carenone and other oxygenated derivatives.

Reduction: Dihydrocarene.

Substitution: Halogenated carenes.

科学研究应用

(+)-2-Carene has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.

Biology: Studies have shown that this compound exhibits antimicrobial and anti-inflammatory properties, making it a potential candidate for developing new therapeutic agents.

Medicine: Research is ongoing to explore its potential use in treating respiratory conditions and as an anti-cancer agent.

Industry: this compound is used in the production of fragrances, flavors, and as a solvent in various industrial processes.

作用机制

The mechanism of action of (+)-2-Carene involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which play a key role in the inflammatory response. Additionally, its antimicrobial activity is thought to result from its ability to disrupt microbial cell membranes and interfere with essential cellular functions.

相似化合物的比较

(+)-2-Carene is structurally similar to other monoterpenes such as limonene, pinene, and myrcene. it is unique in its bicyclic structure and specific functional groups, which contribute to its distinct chemical and biological properties. Compared to limonene and pinene, this compound has a more pronounced antimicrobial activity and a different spectrum of therapeutic applications. The following are some similar compounds:

Limonene: A monocyclic monoterpene with a citrus aroma, commonly found in citrus fruit peels.

Pinene: A bicyclic monoterpene with a pine-like aroma, found in pine trees and other conifers.

Myrcene: A linear monoterpene with a musky aroma, found in hops and bay leaves.

属性

IUPAC Name |

(1S,6R)-3,7,7-trimethylbicyclo[4.1.0]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h6,8-9H,4-5H2,1-3H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVJWOMJGCHRRW-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C2(C)C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2[C@H](C2(C)C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884082 | |

| Record name | (+)-2-Carene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4497-92-1 | |

| Record name | (+)-2-Carene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4497-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Carene, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004497921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[4.1.0]hept-2-ene, 3,7,7-trimethyl-, (1S,6R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-2-Carene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S-cis)-3,7,7-trimethylbicyclo[4.1.0]hept-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CARENE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QX1KE38EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (+)-2-Carene?

A1: this compound has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.

Q2: What is unique about the structure of this compound compared to its isomer, (+)-3-Carene?

A2: Unlike the relatively rigid, near-planar six-membered ring in (+)-3-Carene, this compound exhibits inherent flexibility. This flexibility arises from a large-amplitude ring-puckering motion, leading to two quasidegenerate conformations with distinct chiroptical properties. []

Q3: How does the flexibility of this compound impact its chiroptical properties?

A3: The two conformations of this compound exhibit antagonistic chiroptical properties, meaning they rotate plane-polarized light in opposite directions. This complicates the interpretation of experimental specific rotation measurements. []

Q4: What spectroscopic techniques are useful for characterizing this compound?

A4: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is commonly employed to identify and quantify this compound in complex mixtures like essential oils. [, , , ] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information, including absolute configurational and conformational assignments. []

Q5: How do computational methods contribute to understanding this compound's properties?

A5: Linear-response computations, employing density-functional theory (DFT) and coupled-cluster (CCSD) methods, help unravel the structural and electronic origins of this compound's observed optical activity. []

Q6: How is the conformational flexibility of this compound addressed in theoretical calculations of its properties?

A6: Simulating the intrinsic response of this compound requires accounting for its conformational ensemble. This can be achieved through implicit averaging over independent conformers or explicit averaging over nuclear degrees of freedom. [] Additionally, polarizable continuum models can approximate solvent effects on specific rotation. []

Q7: What are some synthetic routes to access this compound?

A8: this compound can be obtained through the isomerization of its more readily available isomer, (+)-3-Carene, using catalysts like magnesium oxide (MgO) or calcium oxide (CaO). [] It can also be synthesized from (+)-limonene through a multi-step process. []

Q8: Can this compound be utilized as a starting material in organic synthesis?

A9: Yes, this compound serves as a valuable chiral building block for synthesizing various natural products and complex molecules. For example, it has been employed in the total synthesis of (+)-taylorione, a sesquiterpene, utilizing modified Pauson-Khand reaction methodology. [] Additionally, it has been used to synthesize bisabolane sesquiterpenes like epistirone and cheimonophyllon E. []

Q9: How does the reactivity of this compound compare to that of (+)-3-Carene?

A10: this compound generally exhibits higher reactivity than (+)-3-Carene. For instance, in solvolytic reactions with weak protic acids, this compound undergoes ring-opening of both the cyclopropane and the six-membered ring, whereas (+)-3-Carene only experiences aziridine ring-opening. This difference in reactivity is attributed to the ability of this compound to achieve a conjugated transition state involving both rings. []

Q10: What happens when this compound reacts with electrophilic halogens?

A11: Reactions of this compound with electrophilic halogens, such as bromine, in the presence of nucleophiles lead to the opening of the cyclopropane ring. This reaction proceeds through a highly reactive halonium ion intermediate. The resulting products depend on the reaction conditions and the nature of the nucleophile. []

Q11: Does this compound possess any notable biological activities?

A12: this compound, found in various plants like mango [] and Lippia javanica [], contributes to their aroma profile. While specific studies on this compound are limited, some evidence suggests potential insecticidal activity, particularly against mites. Derivatives of this compound, synthesized from reactions with chlorides, exhibited increased insecticidal activity compared to N,N-Diethyl-meta-toluamide (DEET) against Dermatophagoides farinae. []

Q12: What is the role of this compound in plant defense mechanisms?

A13: this compound is a volatile organic compound (VOC) emitted by plants, particularly tomatoes, in response to herbivory. [, ] It plays a crucial role in indirect defense by attracting natural enemies of herbivores, such as parasitoid wasps, to the damaged plant. [] This targeted recruitment of beneficial insects helps to control pest populations and protect the plant.

Q13: How does nitrogen availability impact this compound emission in tomato plants?

A14: Studies have shown that nitrogen limitation can influence the composition of VOC emissions in tomato plants, including this compound. Under nitrogen shortage, tomato plants tend to release higher levels of methyl salicylate, a generalist defense compound. In contrast, herbivory primarily triggers the emission of specific defense compounds like this compound, ɑ-pinene, and β-phellandrene, which attract natural enemies of the specific herbivore attacking the plant. []

Q14: What is known about the environmental fate of this compound?

A15: this compound can be anaerobically degraded by microorganisms in methanogenic environments. Studies using methanogenic enrichment cultures demonstrated the biodegradation of this compound, ultimately contributing to methanogenesis. [] This finding highlights the role of microorganisms in the breakdown of monoterpenes like this compound in anaerobic ecosystems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(chloromethyl)benzo[a]pyrene](/img/structure/B1197165.png)

![7-Fluorobenzo[a]pyrene](/img/structure/B1197169.png)

![3-[(2S,3R,4R,5S,6R)-4-[2-(dodecanoylamino)acetyl]oxy-6-[[(2R,3R,4R,5S,6R)-4-[2-(dodecanoylamino)acetyl]oxy-6-(hydroxymethyl)-5-phosphonooxy-3-(tetradecanoylamino)oxan-2-yl]oxymethyl]-5-hydroxy-3-(tetradecanoylamino)oxan-2-yl]oxypentanedioic acid](/img/structure/B1197172.png)